molecular formula C19H14FN3O2 B4508419 6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4508419
M. Wt: 335.3 g/mol
InChI Key: ZKWWHRAEAVVVOP-UHFFFAOYSA-N
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Description

6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a chemical scaffold of high interest in medicinal chemistry and oncology research, particularly for the development of novel kinase inhibitors. This compound features a planar pyrazolopyridine core, which serves as a privileged structure designed to mimic the adenine moiety of ATP, facilitating competitive binding within the catalytic cleft of various kinase targets . The specific substitution pattern with a 3-fluoro-4-methoxyphenyl group at the 6-position and a phenyl ring at the 2-position is engineered to probe key hydrophobic regions in the kinase active site, potentially enhancing both binding affinity and selectivity . Preliminary research on structurally analogous pyrazolo[3,4-b]pyridine molecules has demonstrated significant potential in anticancer investigations. These analogs have been shown to exert potent anti-proliferative effects against a diverse panel of human cancer cell lines, including cervical (HeLa), breast (MCF-7), and colorectal (HCT-116) carcinomas . The primary mechanism of action for this chemotype is often linked to the potent inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are critical regulators of the cell cycle and transcriptional elongation . By inhibiting these kinases, this class of compounds can induce cell cycle arrest (e.g., at the S or G2/M phases) and promote apoptosis in malignant cells, providing a compelling strategy for cancer therapeutics development . This product is intended for research purposes only, specifically for in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate for the synthesis of more complex targeted molecules.

Properties

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c1-25-17-10-7-12(11-15(17)20)16-9-8-14-18(21-16)22-23(19(14)24)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWWHRAEAVVVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridin-3-one core One common approach is the cyclization of a suitable precursor, such as a hydrazone derivative, under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. For instance, a series of derivatives including 6-(3-fluoro-4-methoxyphenyl)-2-phenyl derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as HeLa and MCF7. One study reported that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study: Synthesis and Activity

A comprehensive study synthesized several pyrazolo[3,4-b]pyridine derivatives and assessed their anticancer activity. The compound 9a demonstrated an IC50 of 2.59 µM against HeLa cells, showcasing its potential as a lead compound for further development. Structure-activity relationship (SAR) studies revealed that modifications at the para position of the phenyl ring significantly influenced biological activity .

Other Biological Activities

Beyond anticancer properties, compounds within this class have been explored for other pharmacological activities including:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains.

Synthesis Techniques

The synthesis of 6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves several key steps:

  • Formation of Pyrazole Ring : Utilizing precursors like hydrazine derivatives.
  • Functionalization : Introducing substituents such as methoxy and fluoro groups via electrophilic aromatic substitution or nucleophilic addition reactions.
  • Cyclization : Employing cyclization techniques to form the pyrazolo[3,4-b]pyridine structure.

Data Table: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Reference
9aHeLa2.59
14gMCF7TBD
14hHCT116TBD

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[3,4-b]Pyridin-3-One

Adavosertib (1-(6-(2-Hydroxypropan-2-yl)Pyridin-2-yl)-6-(4-(4-Methylpiperazin-1-yl)Phenylamino)-2-(Prop-2-en-1-yl)-1,2-Dihydro-3H-Pyrazolo[3,4-d]Pyrimidin-3-One)
  • Core Structure : Pyrazolo[3,4-d]pyrimidin-3-one (additional nitrogen in the fused ring).
  • Substituents: A hydroxypropyl group at position 1 and a methylpiperazinyl-anilino group at position 6.
  • Adavosertib’s allyl group and methylpiperazine substituent improve solubility and kinase selectivity.
  • Activity : Potent WEE1 inhibitor with antineoplastic activity .
2-(4,6-Dimethyl-2-Pyrimidinyl)-4-(2-Naphthyl)-1,2-Dihydro-3H-Pyrazolo[3,4-b]Pyridin-3-One (CAS 9084483)
  • Core Structure : Pyrazolo[3,4-b]pyridin-3-one (identical to the target compound).
  • Substituents : 4,6-dimethylpyrimidinyl at position 2 and 2-naphthyl at position 3.
  • Activity : Primarily used as a screening compound in drug discovery .
2-Isopropyl-4-(Trifluoromethyl)-2H-Pyrazolo[3,4-b]Pyridin-6(7H)-One
  • Core Structure : Pyrazolo[3,4-b]pyridin-6-one (oxidized variant of the core).
  • Substituents : Isopropyl at position 2 and trifluoromethyl at position 4.
  • The target compound’s methoxy group offers moderate electron donation, which may improve interactions with polar residues in biological targets.
  • Activity : Investigated for agrochemical and pharmaceutical applications .

Functional Group Comparisons

Substituent Position Target Compound Analogues (Examples) Impact on Properties
Position 2 Phenyl Allyl (adavosertib), Isopropyl () Allyl improves solubility; phenyl enhances aromatic stacking.
Position 6 3-Fluoro-4-methoxyphenyl 4-Chlorophenyl (), 4-(Trifluoromethyl)phenyl () Fluoro and methoxy balance lipophilicity and electronic effects.
Core Pyrazolo[3,4-b]pyridin-3-one Pyrazolo[3,4-d]pyrimidin-3-one (adavosertib) Pyrimidinone cores increase hydrogen-bonding capacity.

Biological Activity

The compound 6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a member of the pyrazolopyridine family, which has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C19H16FN3OC_{19}H_{16}FN_3O with a molecular weight of approximately 323.35 g/mol. The presence of fluorine and methoxy groups is significant as they can enhance the compound's biological activity and pharmacokinetic properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit notable anticancer properties. The compound in focus has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Selectivity Index
MCF7 (Breast)0.59>25
HEL (Erythroleukemia)1.00>25
Vero (Normal)>25-

The data indicates that the compound exhibits low cytotoxicity in normal cells (Vero), suggesting a favorable selectivity for cancerous cells .

The anticancer activity of this compound is attributed to its ability to inhibit specific kinases involved in tumor growth and proliferation. The presence of fluorinated groups enhances metabolic stability and resistance to degradation, making these compounds promising candidates for further development in cancer therapy .

Case Studies

  • Synthesis and Evaluation : A study synthesized various pyrazolo[3,4-b]pyridine derivatives, including the target compound. These derivatives were tested for their antiproliferative effects on multiple cancer cell lines. The results highlighted that modifications in the phenyl rings significantly influenced their cytotoxic activity .
  • In Vivo Studies : In vivo experiments demonstrated that compounds similar to 6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one could effectively reduce tumor size in xenograft models. This suggests that the compound not only inhibits cell proliferation but also impacts tumor growth in live subjects .

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one?

Category: Basic (Synthesis Optimization) Answer: The synthesis of this compound requires precise control of reaction parameters:

  • Temperature: Elevated temperatures (80–100°C) are often necessary for cyclization steps but must avoid decomposition.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate Suzuki-Miyaura couplings (e.g., for aryl boronic acid derivatives) .
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions, with sodium carbonate as a base .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity. Monitor reactions via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Category: Basic (Characterization) Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyrazolo-pyridine core and substituents (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₄FN₃O₂).
  • HPLC-PDA: Purity >95% with a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can mechanistic contradictions in the regioselectivity of substituent addition to the pyrazolo-pyridine core be resolved?

Category: Advanced (Mechanistic Studies) Answer: Discrepancies in substituent positioning (e.g., fluorine vs. methoxy groups) require:

  • Computational Modeling: Density Functional Theory (DFT) to compare activation energies of competing reaction pathways.
  • Isotopic Labeling: Use ²H/¹³C-labeled intermediates to track bond formation via 2D NMR (e.g., NOESY for spatial proximity) .
  • Kinetic Studies: Vary reaction time/temperature to isolate intermediates (quench at 50% conversion) for LC-MS analysis .

Q. What strategies mitigate conflicting thermal stability data obtained from DSC vs. TGA?

Category: Advanced (Data Contradiction Analysis) Answer:

  • Controlled Atmosphere Analysis: Perform DSC under nitrogen to avoid oxidative decomposition, which may skew TGA results.
  • Sample Preparation: Ensure identical particle size/distribution (e.g., ball-mill grinding).
  • Multi-Method Validation: Correlate with variable-temperature XRD to detect phase transitions (e.g., polymorphic shifts at 150–200°C) .

Q. How can in silico methods predict the biological activity of this compound against kinase targets?

Category: Advanced (Computational Pharmacology) Answer:

  • Molecular Docking: Use AutoDock Vina with kinase crystal structures (e.g., PDB 3T9) to assess binding affinity for the ATP-binding pocket.
  • MD Simulations: Run 100-ns simulations (AMBER force field) to evaluate ligand-protein stability.
  • Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonding with methoxy groups, π-π stacking with phenyl rings) .

Q. What experimental design principles apply when evaluating the environmental fate of this compound?

Category: Advanced (Environmental Chemistry) Answer:

  • OECD Guidelines: Conduct hydrolysis studies (pH 4–9, 50°C) to assess persistence.
  • Biotic/Abiotic Degradation: Use ¹⁴C-labeled compound in soil/water systems with LC-MS/MS quantification .
  • Ecotoxicity Assays: Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) tests .

Q. How do steric and electronic effects of the 3-fluoro-4-methoxyphenyl group influence reactivity in cross-coupling reactions?

Category: Advanced (Structure-Activity Relationship) Answer:

  • Steric Effects: The ortho-fluorine hinders rotation, favoring planar conformations that reduce steric clash in Pd-catalyzed couplings.
  • Electronic Effects: Methoxy’s electron-donating nature increases electron density on the pyridine ring, accelerating oxidative addition in Suzuki reactions.
  • Experimental Validation: Compare reaction rates with analogs lacking fluorine/methoxy using kinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.